molecular formula C11H12N4S B2381994 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-04-9

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2381994
CAS No.: 7120-04-9
M. Wt: 232.31
InChI Key: ZDGAXVHTLHPERL-UHFFFAOYSA-N
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Description

“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been achieved via a sequence of multistep synthesis processes in good yield started by 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in dry dichloromethane followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as coupling agent in cold condition .


Chemical Reactions Analysis

Thiazole ring, a key component of “this compound”, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antihypertensive Properties

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine and related compounds have been studied for their antihypertensive properties. Research indicates that certain derivatives exhibit significant activity in lowering blood pressure in hypertensive rats. This effect is believed to be due to their direct relaxant impact on vascular smooth muscle (Turner et al., 1988).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand their molecular configurations. For instance, studies have detailed the dihedral angles and hydrogen bonding characteristics of specific derivatives, which is crucial in understanding their chemical properties and potential applications (Haifeng He et al., 2012).

Electronic Structure Analysis

Quantum chemical studies have been conducted on similar compounds to identify the correct tautomeric state, which is essential for understanding their chemical behavior. These analyses contribute to a deeper knowledge of their electronic structures and potential reactivity (Bhatia et al., 2012).

Antimicrobial Activities

Several derivatives of this compound have been explored for their antimicrobial properties. Synthesized analogues have shown promising antibacterial and antifungal activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Synthesis and Bioactivity

New synthesis methods have been developed for creating guanidine derivatives, including those similar to this compound. These methods are pivotal in creating compounds with various biological activities, such as anti-inflammatory and antimicrobial properties (Rawat & Mehra, 2016).

Histamine Receptor Agonists

Research has also explored the use of guanidine derivatives as histamine H2-receptor agonists. These studies are significant in developing drugs with improved pharmacokinetics and bioavailability, demonstrating the potential therapeutic applications of these compounds (Ghorai et al., 2008).

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGAXVHTLHPERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103645
Record name 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7120-04-9
Record name 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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